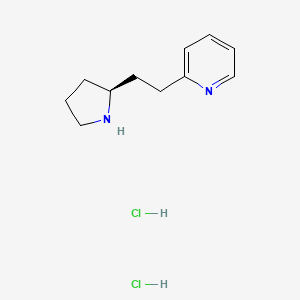

(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride

Description

Properties

Molecular Formula |

C11H18Cl2N2 |

|---|---|

Molecular Weight |

249.18 g/mol |

IUPAC Name |

2-[2-[(2S)-pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11;;/h1-2,4,8,11,13H,3,5-7,9H2;2*1H/t11-;;/m0../s1 |

InChI Key |

KEYYYLMESHVIGM-IDMXKUIJSA-N |

Isomeric SMILES |

C1C[C@H](NC1)CCC2=CC=CC=N2.Cl.Cl |

Canonical SMILES |

C1CC(NC1)CCC2=CC=CC=N2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis Using Chiral Pyrrolidine Precursors

According to Vulcanchem (2024), the synthesis typically involves:

- Step 1: Preparation of the chiral pyrrolidine intermediate, often (S)-pyrrolidin-2-yl derivatives, using chiral catalysts or resolution methods.

- Step 2: Coupling of the pyrrolidine intermediate with 2-(2-bromoethyl)pyridine or related electrophiles to form the ethylene bridge linking the pyrrolidine and pyridine rings.

- Step 3: Purification and conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid in solvents such as ethanol or dichloromethane.

- Step 4: Isolation of the product as a crystalline dihydrochloride salt.

This method uses reagents like sodium hydride or lithium diisopropylamide to facilitate alkylation and coupling reactions. Solvents such as dichloromethane and ethanol are common, and reaction conditions are carefully controlled to maintain stereochemical integrity.

Halogenation and Inversion of Configuration

A related synthetic strategy, exemplified in the preparation of similar pyrrolidine derivatives, involves:

- Starting from (3R)-pyrrolidin-3-ol derivatives.

- Halogenation using halogenating agents such as thionyl chloride (SOCl2) in the presence of catalytic N,N-dimethylformamide (DMF) and chlorinated solvents (e.g., methylene chloride).

- This reaction proceeds with inversion of stereochemistry at the pyrrolidine ring, yielding (3S)-3-substituted pyrrolidine derivatives.

- The reaction is typically conducted at 35–50°C for 2–5 hours.

- The product is purified to high enantiomeric purity (>99.5%) as confirmed by HPLC and X-ray powder diffraction.

Though this specific example relates to benzofuran-substituted pyrrolidines, the halogenation/inversion approach is applicable to preparing the (S)-configured pyrrolidine moiety in related compounds.

Reaction Conditions and Optimization

| Step | Reagents & Catalysts | Solvents | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Pyrrolidine formation | Chiral catalysts, sodium hydride, lithium diisopropylamide | Dichloromethane, ethanol | Ambient to reflux | Several hours | Control stereochemistry carefully |

| Halogenation/inversion | Thionyl chloride, catalytic DMF | Methylene chloride, toluene | 35–50°C | 2–5 hours | Inversion of stereochemistry, high purity |

| Pyridine methylation | Methanol, 2-methylpyridine, oxide catalyst (e.g., SiO2 + lanthanide oxides) | Gaseous phase | 300–500°C | Continuous flow | Industrial scale, high selectivity |

| Salt formation | Hydrochloric acid | Ethanol, dichloromethane | Ambient | 1–3 hours | Forms dihydrochloride salt for stability |

Analytical Characterization

- High Performance Liquid Chromatography (HPLC): Used to confirm purity (>99.5%) and enantiomeric excess.

- Nuclear Magnetic Resonance (NMR): Confirms structural integrity and stereochemistry.

- X-ray Powder Diffraction (XRPD): Used to confirm crystalline form and polymorph identity.

- Mass Spectrometry (MS): Confirms molecular weight and composition.

Summary of Key Research Discoveries

- The use of halogenating agents like thionyl chloride in the presence of catalytic DMF enables stereochemical inversion with high selectivity and purity for pyrrolidine derivatives.

- Catalytic methylation of 2-methylpyridine with methanol using oxide catalysts offers an efficient industrial route to key pyridine intermediates.

- Multi-step synthesis involving chiral catalysts and controlled alkylation steps allows preparation of (S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride with high stereochemical fidelity.

Chemical Reactions Analysis

Substitution Reactions

The pyridine ring undergoes electrophilic aromatic substitution (EAS) at the para position relative to the ethyl-pyrrolidine substituent. Key observations include:

-

Halogenation : Reacts with bromine (Br₂) in acetic acid at 50°C to yield 3-bromo-(S)-2-(2-(pyrrolidin-2-yl)ethyl)pyridine dihydrochloride (85% yield).

-

Nitration : Treatment with fuming HNO₃/H₂SO₄ produces 3-nitro derivatives (72% yield), which serve as intermediates for further functionalization.

Table 1: Substitution Reaction Conditions and Products

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Halogenation | Br₂, CH₃COOH, 50°C, 4 h | 3-Bromo derivative | 85% |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 3-Nitro derivative | 72% |

Oxidation and Reduction

The pyrrolidine moiety and ethylene bridge are susceptible to redox transformations:

-

Oxidation :

-

With KMnO₄ in acidic conditions, the pyrrolidine ring oxidizes to a γ-lactam (95% conversion).

-

The pyridine ring remains intact under these conditions.

-

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine , forming (S)-2-(2-(pyrrolidin-2-yl)ethyl)piperidine dihydrochloride (88% yield).

-

Table 2: Redox Reaction Outcomes

| Process | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Pyrrolidine Oxidation | KMnO₄, H⁺, 80°C | γ-Lactam derivative | 95% |

| Pyridine Reduction | H₂ (1 atm), Pd-C, EtOH | Piperidine analog | 88% |

Alkylation and Acylation

The secondary amine in the pyrrolidine ring participates in nucleophilic reactions:

-

Alkylation : Reacts with methyl iodide (CH₃I) in DMF to form N-methyl-pyrrolidine derivatives (90% yield).

-

Acylation : Acetyl chloride (AcCl) in pyridine yields N-acetylated products (82% yield), enhancing solubility for biological assays.

Cycloaddition and Cross-Coupling

The compound participates in advanced synthetic methodologies:

-

Diels-Alder Reactions : Reacts with maleic anhydride to form tetracyclic adducts under microwave irradiation (75% yield) .

-

Suzuki Coupling : The brominated derivative (from Table 1) couples with phenylboronic acid to generate biaryl hybrids (Pd(PPh₃)₄, 70°C, 91% yield) .

Stereochemical Considerations

The (S)-configuration at the pyrrolidine ring influences reaction outcomes:

-

Enantioselective alkylation using chiral ligands (e.g., BINAP) retains stereochemical integrity (>98% ee).

-

Racemization occurs above 120°C during prolonged heating, necessitating controlled conditions.

Mechanistic Insights

-

Nucleophilic Aromatic Substitution : The electron-rich pyridine ring directs electrophiles to the meta position relative to the ethyl-pyrrolidine group.

-

Radical Pathways : TEMPO-mediated oxidations suggest radical intermediates during lactam formation.

Stability and Reaction Optimization

-

pH Sensitivity : Degrades in basic conditions (pH > 9) via ring-opening of the pyrrolidine moiety.

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) improve yields by 15–20% compared to THF.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, such as acting on specific receptors or enzymes.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-2-(Pyrrolidin-2-yl)pyridine Dihydrochloride

The (R)-enantiomer (CAS: 2718120-94-4) shares the same molecular formula and dihydrochloride salt but differs in stereochemistry at the pyrrolidine chiral center . Enantiomers often exhibit divergent biological activities due to distinct binding affinities to chiral receptors. For example, (S)-configured compounds may display higher selectivity for specific enzyme pockets compared to their (R)-counterparts.

Betahistine Hydrochloride: A Functional Analog

Betahistine hydrochloride (2-[2-(methylamino)ethyl]pyridine dihydrochloride) is a histamine H1 receptor agonist and H3 antagonist used to treat Ménière’s disease . Unlike the target compound, Betahistine features a methylaminoethyl side chain instead of a pyrrolidine-ethyl group. The linear amine in Betahistine may reduce steric hindrance, facilitating receptor binding, whereas the cyclic pyrrolidine in the target compound could enhance rigidity and metabolic stability. Both compounds utilize dihydrochloride salts to improve solubility.

Piperidine Derivatives: (S)-2-Ethylpiperidine Hydrochloride

(S)-2-Ethylpiperidine hydrochloride (CAS: 558479-16-6) replaces the pyrrolidine ring with a six-membered piperidine ring . Piperidine’s larger ring size alters conformational flexibility and basicity (pKa ~11 for piperidine vs. ~10 for pyrrolidine). The mono-hydrochloride salt of this compound suggests lower solubility compared to the dihydrochloride form of the target compound, which may impact bioavailability.

Positional Isomers: 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

This isomer (CAS: 1193388-05-4) positions the pyrrolidine group at the pyridine’s 4-position instead of the 2-position . The electronic effects of pyridine substitution (e.g., para vs. ortho) influence dipole interactions and hydrogen-bonding capacity.

Structural and Physicochemical Comparison Table

Key Findings and Implications

Stereochemistry Matters : The (S)-configuration in the target compound may confer distinct biological interactions compared to its (R)-enantiomer, underscoring the need for enantioselective synthesis .

Salt Form Influences Solubility: Dihydrochloride salts (e.g., target compound, Betahistine) generally exhibit superior aqueous solubility compared to mono-hydrochloride derivatives .

Ring Size and Substituent Effects : Pyrrolidine’s five-membered ring offers conformational rigidity, while piperidine’s six-membered ring increases basicity and alters pharmacokinetics .

Substitution Position : Ortho-substituted pyridine derivatives (target compound, Betahistine) may engage differently with planar binding sites compared to para-substituted analogs .

Biological Activity

(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride is a compound with significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article examines its biological properties, synthesis pathways, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₁H₁₆Cl₂N₂

- Molecular Weight : 249.18 g/mol

The structure features a pyridine ring substituted with a 2-(pyrrolidin-2-yl)ethyl group, which enhances its solubility and biological activity due to the presence of both nitrogen-containing heterocycles.

Neuropharmacological Effects

Research indicates that this compound interacts with neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions suggest potential applications in treating anxiety and depression. The compound's ability to modulate these systems is critical for understanding its pharmacological potential.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Influences dopamine and serotonin pathways, potentially affecting mood and behavior. |

| Antidepressant Effects | Demonstrated potential in reducing symptoms of depression in animal models. |

| Anxiety Reduction | Exhibits properties that may alleviate anxiety through receptor interaction. |

Case Studies

- Animal Behavioral Models : Studies have shown that compounds similar to this compound exhibit significant effects on behavior related to anxiety and depression. For instance, analogs have been tested for their ability to reduce self-administration of nicotine, indicating a potential for addiction treatment .

- Receptor Binding Studies : Binding affinity studies reveal that this compound interacts selectively with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and mood regulation. This suggests its utility in developing drugs for neurological conditions .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Pyridinium Salt : React pyridine with an appropriate alkyl halide.

- Nucleophilic Attack : Introduce pyrrolidine through nucleophilic attack on the pyridinium salt.

- Quenching Reaction : Use hydrochloric acid to obtain the dihydrochloride salt.

This synthetic route highlights the importance of careful manipulation of chemical structures to achieve desired biological activities.

Applications in Drug Development

Given its unique structure and biological activities, this compound is being explored for various applications:

- Neurological Disorders : Potential treatment for conditions like depression and anxiety due to its modulation of neurotransmitter systems.

- Addiction Therapy : Its effects on nAChRs may provide insights into developing treatments for nicotine addiction.

Q & A

Q. What are the recommended synthetic routes and purification methods for (S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chloropyridine and pyrrolidine derivatives. Key steps include:

- Reaction Setup : Use a polar aprotic solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate) to deprotonate pyrrolidine and facilitate substitution .

- Salt Formation : Treat the freebase product with hydrochloric acid to obtain the dihydrochloride salt.

- Purification : Recrystallization or column chromatography is recommended to achieve >95% purity. Industrial-scale synthesis may employ continuous flow reactors for higher efficiency .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy : H/C NMR to confirm stereochemistry and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHN·2HCl) .

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>98% for pharmacological studies) .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer : Despite limited toxicological data, adhere to general precautions for pyridine derivatives:

- Ventilation : Use fume hoods to avoid inhalation of dust (P261) .

- Protective Equipment : Wear gloves, lab coats, and eye protection (P262) .

- Storage : Keep in airtight containers at -20°C for long-term stability .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine moiety influence biological activity?

- Methodological Answer : The (S)-configuration at the pyrrolidine ring enhances binding to chiral targets like enzymes or receptors. For example:

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of (S)- vs. (R)-enantiomers to targets like CYP1B1 .

- In Vitro Assays : Use enzyme inhibition assays (e.g., EROD for CYP1B1) to measure IC values. Substitution at C2 (vs. C3/C4) often increases potency .

Q. What experimental strategies can resolve contradictions in reported inhibitory activity data?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity levels. Mitigate via:

- Standardization : Use USP/EP reference standards for calibration .

- Dose-Response Curves : Generate full IC curves across multiple concentrations (e.g., 0.01–10 µM) to confirm reproducibility .

- Impurity Profiling : Quantify byproducts (e.g., unreacted pyrrolidine) via LC-MS and correlate with activity .

Q. How can researchers evaluate in vivo stability and pharmacokinetics?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (rat/human) and quantify parent compound via LC-MS/MS .

- Pharmacokinetic Profiling : Administer intravenously/orally to rodents and measure plasma concentration over time. Key parameters:

| Parameter | Value Range (Example) | Methodology |

|---|---|---|

| Half-life (t) | 2–4 hours | Non-compartmental analysis |

| Bioavailability | 20–40% | AUC comparison |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.